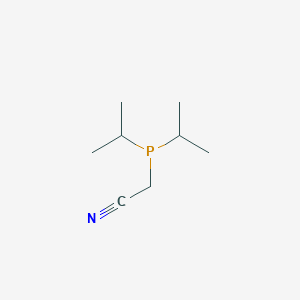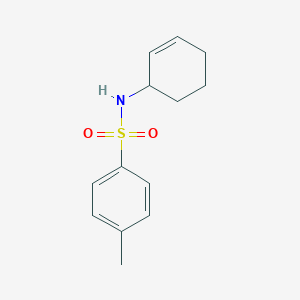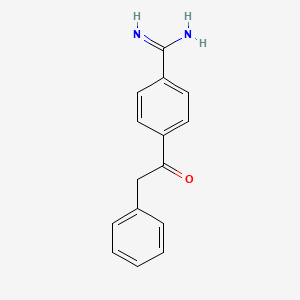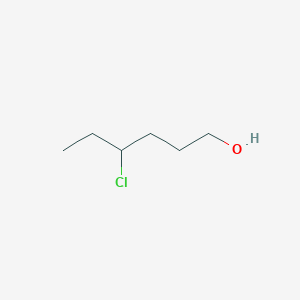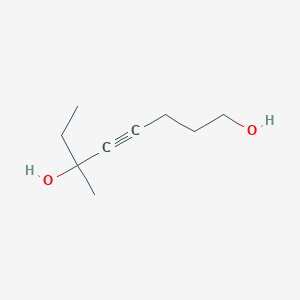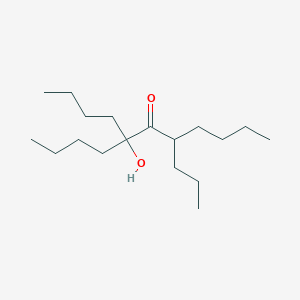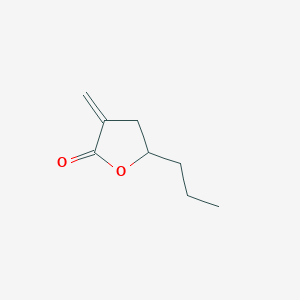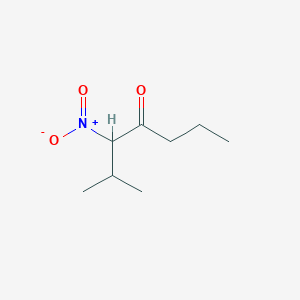
2-Methyl-3-nitroheptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-nitroheptan-4-one is an organic compound with a complex structure that includes both nitro and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitroheptan-4-one can be achieved through several methods. One common approach involves the nitration of a suitable precursor, such as 2-Methylheptan-4-one, using nitric acid in the presence of sulfuric acid. This reaction typically requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-nitroheptan-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Compounds with new functional groups replacing the nitro group.
Applications De Recherche Scientifique
2-Methyl-3-nitroheptan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Methyl-3-nitroheptan-4-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The ketone group can form hydrogen bonds and interact with enzymes, potentially inhibiting or modifying their activity. These interactions can affect cellular pathways and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-nitrohexan-4-one
- 2-Methyl-3-nitrooctan-4-one
- 3-Nitroheptan-4-one
Uniqueness
2-Methyl-3-nitroheptan-4-one is unique due to the presence of both a nitro and a ketone group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its specific molecular structure also imparts distinct physical and chemical properties compared to similar compounds .
Propriétés
Numéro CAS |
59906-53-5 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-methyl-3-nitroheptan-4-one |
InChI |
InChI=1S/C8H15NO3/c1-4-5-7(10)8(6(2)3)9(11)12/h6,8H,4-5H2,1-3H3 |
Clé InChI |
ZJRRCOATPVYQIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(C(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



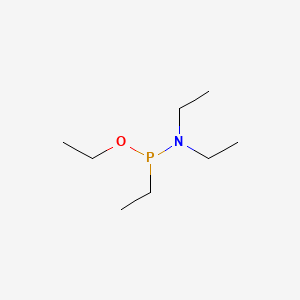
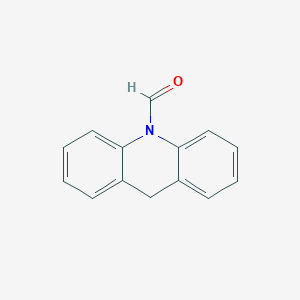

![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
